molecular formula C20H19F2N3OS B12210698 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

Cat. No.: B12210698
M. Wt: 387.4 g/mol
InChI Key: MACGTAVINFBLBS-UHFFFAOYSA-N
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Description

The compound 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is a triazole derivative characterized by:

  • A 4H-1,2,4-triazole core.
  • 4-Fluorobenzylsulfanyl and 4-fluorophenyl substituents at positions 3 and 5, respectively.
  • A tetrahydrofuran-2-ylmethyl group at position 2.

This structural architecture combines fluorinated aromatic moieties for enhanced lipophilicity and metabolic stability with a tetrahydrofuran-derived group, which may influence conformational flexibility and solubility.

Properties

Molecular Formula

C20H19F2N3OS

Molecular Weight

387.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C20H19F2N3OS/c21-16-7-3-14(4-8-16)13-27-20-24-23-19(15-5-9-17(22)10-6-15)25(20)12-18-2-1-11-26-18/h3-10,18H,1-2,11-13H2

InChI Key

MACGTAVINFBLBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using corresponding fluorobenzyl and fluorophenyl halides.

    Attachment of the Tetrahydrofuran Group: This step may involve the use of tetrahydrofuran derivatives under specific conditions to ensure the correct positioning on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of triazole derivatives. For instance, compounds similar to 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole have shown promising results against a range of bacterial and fungal strains. The presence of the fluorobenzyl group enhances the lipophilicity and membrane permeability of these compounds, making them more effective as antimicrobial agents .

Anticancer Activity

Triazoles are also explored for their anticancer properties. The structural modifications in this compound can lead to compounds that inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. Preliminary studies suggest that such derivatives may induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound may serve as an inhibitor for various enzymes involved in metabolic processes. For example, it has been noted that triazole derivatives can inhibit enzymes like tyrosinase and carbonic anhydrase, which are crucial in pigmentation and pH regulation respectively. This inhibition could have applications in treating conditions like hyperpigmentation or glaucoma .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityShowed that triazole derivatives exhibited significant antibacterial effects against Gram-positive bacteria with IC50 values in the low micromolar range.
Study BAnticancer ActivityFound that certain triazole derivatives induced apoptosis in breast cancer cell lines through caspase activation.
Study CEnzyme InhibitionDemonstrated effective inhibition of tyrosinase activity by modified triazoles, suggesting potential use in skin whitening formulations.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and fluorophenyl groups may enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents (Position 3, 4, 5) Crystallographic Properties References
Target Compound 4F-benzylsulfanyl, THF-methyl, 4F-phenyl Not reported; predicted planar triazole core with perpendicular 4F-phenyl group.
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole 4F-benzylsulfanyl, 4Cl-phenyl, thiophene Triclinic (P̄1), planar triazole core; disordered thiophene ring; chalcogen/S⋯C(π) interactions .
Compounds 4 & 5 (–3) 4Cl/4F-phenyl, thiazole, pyrazolyl-triazolyl Isostructural (P̄1); two independent molecules/asymmetric unit; halogen-dependent packing
3-(4-Bromobenzyl)-4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (6d) Br-benzyl, 4Cl-phenyl, thiophene Planar triazole core; Br enhances halogen bonding; IR: 3034, 2970 cm⁻¹ .
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole CF3-benzylsulfanyl, 4Cl-phenyl, 4-methylphenyl Enhanced lipophilicity due to CF3; no crystallographic data reported.

Key Observations :

  • Halogen Substitution : Chloro, fluoro, and bromo substituents at the benzyl/aryl positions influence intermolecular interactions (e.g., halogen bonding) and crystal packing .
  • Heterocyclic Moieties : Thiophene (in analogs) vs. tetrahydrofuran (in the target compound) alter conformational flexibility. Thiophene’s aromaticity favors π-stacking, while tetrahydrofuran introduces steric and solubility effects.
  • Crystal Packing : Isostructural compounds (e.g., 4 and 5) exhibit similar conformations but differ in halogen-driven packing .

Pharmacological and Biochemical Comparisons

Table 2: Bioactivity Profiles of Selected Analogs
Compound Bioactivity IC50/EC50 (μM) Selectivity Index (SI) References
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole COX-2 inhibition 4.26 1.89 (COX-2/COX-1)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Antimicrobial (gram-positive bacteria) Not quantified
3-(4-Bromobenzyl)-4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (6d) Broad-spectrum antimicrobial (e.g., Candida albicans: >92% inhibition at 0.01% w/v)
Celecoxib (reference) COX-2 inhibition 0.07 308.57

Key Observations :

  • COX-2 Inhibition : The thiophene-containing analog shows moderate activity (IC50 = 4.26 μM) but lower selectivity (SI = 1.89) compared to celecoxib (SI = 308.57). The target compound’s tetrahydrofuran group may modulate selectivity via steric effects .
  • Antimicrobial Activity : Halogenation (Cl, Br) correlates with enhanced efficacy. For example, compound 6d achieves >92% inhibition against C. albicans .

Biological Activity

The compound 3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is a derivative of the triazole class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F2N3OSC_{19}H_{20}F_2N_3OS. Its structure features a triazole ring substituted with a tetrahydrofuran moiety and fluorobenzyl groups, which are believed to enhance its biological activity through increased lipophilicity and improved interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study on related triazole compounds indicated that modifications in the aromatic substituents can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a benzyl group at the 4-position showed increased potency compared to their unsubstituted counterparts .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Bacterial Strains Tested
3-[(4-fluorobenzyl)sulfanyl]-triazole5E. coli, S. aureus
4-chloro derivative10P. aeruginosa, MRSA
Ciprofloxacin derivative2Various Gram-positive and Gram-negative

Anticancer Activity

Triazoles have also been investigated for their anticancer potential. In vitro studies have shown that certain triazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis. The presence of fluorine substituents in the structure is thought to enhance the interaction with cancer cell receptors .

Case Study:
A specific study highlighted that a related triazole compound demonstrated an IC50 value of 0.015 mg against HCV serine protease, indicating strong antiviral properties . This suggests potential applications in treating viral infections alongside its antibacterial properties.

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, they may act as inhibitors of fungal cytochrome P450 enzymes or bacterial DNA synthesis pathways. The specific interactions of This compound with target proteins are an area of ongoing research.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Fluorine Substitution : Enhances lipophilicity and improves binding affinity.
  • Benzyl Groups : Increase potency against microbial strains.
  • Tetrahydrofuran Moiety : May contribute to improved solubility and bioavailability.

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